1-(7-Methyl-1H-indazol-3-YL)ethanone
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Overview
Description
1-(7-Methyl-1H-indazol-3-yl)ethanone is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a methyl group at the 7th position and an ethanone group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Methyl-1H-indazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-methylphenylhydrazine with acetyl chloride under acidic conditions can yield the desired indazole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also likely involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methyl-1H-indazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The methyl group and other positions on the indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(7-Methyl-1H-indazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(7-Methyl-1H-indazol-3-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indazol-3-yl)ethanone: Lacks the methyl group at the 7th position, which can influence its chemical reactivity and biological activity.
1-(1-Methyl-1H-indazol-3-yl)ethanone: Similar structure but with the methyl group at a different position, affecting its properties.
Uniqueness
1-(7-Methyl-1H-indazol-3-yl)ethanone is unique due to the specific positioning of the methyl and ethanone groups, which can significantly impact its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(7-methyl-2H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-12-10(8)7(2)13/h3-5H,1-2H3,(H,11,12) |
InChI Key |
RCTRBMAJLCNRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C(=O)C |
Origin of Product |
United States |
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